Sodium 2,4-difluorobenzoate CAS 1765-08-8 properties
Sodium 2,4-difluorobenzoate CAS 1765-08-8 properties
Technical Monograph: Sodium 2,4-Difluorobenzoate (CAS 1765-08-8)
Executive Summary: The Fluorinated Pharmacophore
Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is the sodium salt of 2,4-difluorobenzoic acid. While often overshadowed by its free acid precursor (CAS 1583-58-0), the sodium salt represents a critical phase-transfer variant, offering enhanced aqueous solubility and nucleophilicity profiles essential for industrial-scale pharmaceutical synthesis.
This compound serves as a primary "fluorine-delivery" scaffold. The 2,4-difluoro substitution pattern is a privileged motif in medicinal chemistry, imparting metabolic resistance to cytochrome P450 oxidation and enhancing lipophilicity in downstream Active Pharmaceutical Ingredients (APIs), including antifungal azoles and salicylic acid derivatives.
Chemical Identity & Solid-State Properties
The distinction between the free acid and the salt is vital for process engineers. The salt form is preferred in aqueous-organic biphasic reactions where the free acid's limited water solubility (approx. 0.5 g/L) would impede mass transfer.
Table 1: Physicochemical Specifications
| Property | Sodium 2,4-Difluorobenzoate | 2,4-Difluorobenzoic Acid (Precursor) |
| CAS Number | 1765-08-8 | 1583-58-0 |
| Formula | C₇H₃F₂NaO₂ | C₇H₄F₂O₂ |
| Molecular Weight | 180.08 g/mol | 158.10 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline needles |
| Solubility (Water) | High (>50 g/L est.) | Low (Sparingly soluble) |
| Solubility (Organics) | Low (requires polar solvents like MeOH) | High (EtOH, Acetone, DCM) |
| Melting Point | > 300°C (Decomposes) | 185–188°C |
| pKa (Conj.[1][2] Acid) | N/A | 3.21 (Stronger than benzoic acid due to -F induction) |
Technical Insight: The electron-withdrawing nature of the two fluorine atoms at the ortho and para positions significantly increases the acidity of the parent benzoic acid (pKa 3.21 vs. 4.20 for benzoic acid). This makes the sodium salt highly stable but also means the carboxylate anion is a weaker nucleophile than non-fluorinated benzoates, requiring optimized conditions for alkylation reactions.
Synthesis & Manufacturing Protocols
The industrial production of Sodium 2,4-difluorobenzoate typically follows a linear oxidation-neutralization pathway. The purity of the starting material, 2,4-difluorotoluene, is the critical quality attribute (CQA) controlling the formation of isomeric impurities.
Core Synthesis Workflow
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Oxidation: 2,4-Difluorotoluene is oxidized using KMnO₄ or Co/Mn-catalyzed aerobic oxidation to yield 2,4-Difluorobenzoic acid.
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Purification: Recrystallization from ethanol/water to remove 2,6-difluoro isomers.
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Salification: Neutralization with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).
Experimental Protocol: Conversion of Acid to Sodium Salt
Standard Operating Procedure (SOP) for Lab-Scale Preparation (100g Batch)
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Dissolution: Charge 100g (0.63 mol) of 2,4-Difluorobenzoic acid into a 1L round-bottom flask. Add 400 mL of deionized water. The suspension will be opaque.
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Neutralization: Slowly add a stoichiometric amount of Sodium Bicarbonate (NaHCO₃) (53.1g, 0.63 mol) in small portions to prevent excessive foaming (CO₂ evolution).
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Why NaHCO₃? Using NaOH can lead to localized high pH, potentially risking nucleophilic attack on the aromatic ring (fluorine displacement) if temperatures are uncontrolled. Bicarbonate buffers the reaction.
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Reaction: Stir at ambient temperature (25°C) for 2 hours until the solution becomes clear, indicating complete salt formation.
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Isolation:
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Method A (Lyophilization): Freeze-dry the solution for high-purity analytical standards.
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Method B (Concentration): Rotary evaporate water at 50°C under reduced pressure until a white precipitate forms. Chase with ethanol to remove residual moisture (azeotropic drying).
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Drying: Dry the white solid in a vacuum oven at 60°C for 12 hours. Yield is typically >98%.[3]
Visualization: Synthesis Pathway
Figure 1: Industrial synthesis pathway from toluene precursor to sodium salt.
Pharmacological & Industrial Utility[1][4][5]
Sodium 2,4-difluorobenzoate acts as a versatile building block. Its primary utility lies in its ability to transfer the 2,4-difluorophenyl moiety into complex scaffolds via acid chloride activation or decarboxylative coupling.
Drug Development Applications
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Diflunisal (NSAID): The 2,4-difluorophenyl ring is the key pharmacophore responsible for the anti-inflammatory activity and extended half-life of Diflunisal. The benzoate derivative is coupled with a salicylic acid precursor.
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Antifungal Agents: While fluconazole synthesis often starts from difluorobenzene, the benzoate derivative is used to synthesize novel triazole antifungals where a carbonyl linker is required.
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Bioisosteres: The carboxylate group serves as a bioisostere for phosphate groups in inhibitor design, while the fluorine atoms modulate pKa and lipophilicity (LogP).
Agrochemicals & Materials
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Liquid Crystals: 4-substituted 2,4-difluorobenzoates are common mesogens. The lateral fluorine substituents disrupt packing just enough to lower melting points while maintaining the nematic phase, crucial for LCD display response times.
Visualization: Downstream API Synthesis
Figure 2: Divergent synthesis pathways for pharmaceutical and material science applications.
Analytical Characterization
To validate the identity of CAS 1765-08-8, the following spectral fingerprints are definitive.
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¹H NMR (D₂O, 400 MHz):
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The aromatic protons appear as a complex splitting pattern due to H-F and H-H coupling.
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δ 7.85 (m, 1H, H-6): Deshielded by the carboxylate.
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δ 6.95 (m, 1H, H-3): Triplet-like multiplet due to two ortho-fluorines.
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δ 6.90 (m, 1H, H-5): Multiplet.
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Note: The acidic proton peak (approx 11-13 ppm) seen in the free acid is absent in the salt.
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¹⁹F NMR:
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Distinct signals around -105 to -110 ppm , showing coupling to each other and the aromatic protons.
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IR Spectroscopy (ATR):
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Carboxylate stretch: Strong bands at 1590 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric) replace the broad O-H stretch and C=O stretch (1680 cm⁻¹) of the free acid.
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C-F stretch: Strong absorptions in the 1000–1200 cm⁻¹ region.
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Safety & Handling (HSE)
Although a salt, Sodium 2,4-difluorobenzoate possesses irritant properties similar to other fluorinated benzoates.
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GHS Classification:
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Handling Protocol:
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Use local exhaust ventilation (fume hood) when handling the dry powder to prevent inhalation.
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Incompatibility: Avoid strong acids (regenerates the free acid, which may precipitate) and strong oxidizers.
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes. The high solubility aids in rapid decontamination compared to the lipophilic free acid.
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74102, 2,4-Difluorobenzoic acid. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. (2023).[3] 2,4-Difluorobenzoic acid Infrared Spectrum. NIST Standard Reference Data. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 6. sfchem.com.tw [sfchem.com.tw]
